

FNDR-20123: A Pan-HDAC Inhibitor Targeting Plasmodium falciparum

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Compound of Interest		
Compound Name:	FNDR-20123	
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An In-depth Technical Guide on the Mechanism of Action

Abstract

The emergence and spread of multidrug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with distinct mechanisms of action. **FNDR-20123** has been identified as a potent, first-in-class, and orally active histone deacetylase (HDAC) inhibitor with significant activity against both the asexual and sexual stages of P. falciparum. This document provides a comprehensive overview of the mechanism of action of **FNDR-20123**, detailing its molecular target, in vitro and in vivo efficacy, and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and drug development professionals in the field of malaria therapeutics.

Introduction

Malaria remains a significant global health challenge, primarily caused by the protozoan parasite Plasmodium falciparum. The parasite's ability to develop resistance to existing drugs underscores the urgent need for new therapeutic strategies.[1][2][3] Epigenetic regulation, particularly through histone acetylation and deacetylation, has emerged as a promising area for antimalarial drug discovery.[3][4] Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs disrupts this process, leading to hyperacetylation of histones and subsequent alterations in gene expression that can be detrimental to parasite survival. **FNDR-20123** was



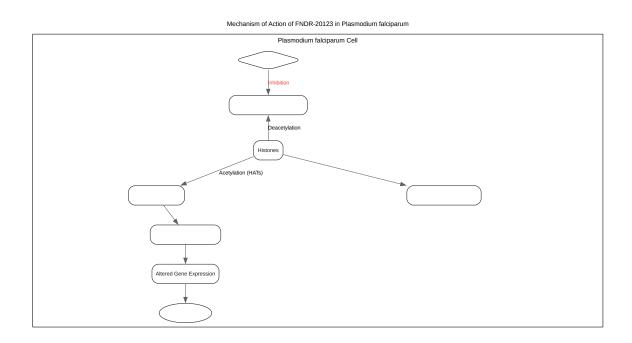
discovered through the screening of a library of HDAC inhibitors and has demonstrated potent antimalarial activity.

Mechanism of Action: Targeting Histone Deacetylases

FNDR-20123 functions as a pan-HDAC inhibitor, targeting the HDAC enzymes of P. falciparum. This inhibition leads to an increase in the acetylation of histones, which in turn modulates gene expression within the parasite, ultimately leading to its death. The compound has been shown to inhibit Plasmodium HDAC with a high degree of potency. Isoform selectivity screening has revealed that **FNDR-20123** is a pan-HDAC inhibitor, similar to vorinostat, and also inhibits Class III HDAC isoforms at nanomolar concentrations. The activity of **FNDR-20123** is not affected by the resistance profiles of various multidrug-resistant (MDR) strains of P. falciparum, suggesting a low risk for the development of cross-resistance.

The proposed mechanism of action is visualized in the following diagram:





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Caption: FNDR-20123 inhibits HDAC, leading to histone hyperacetylation and parasite death.



Quantitative Data Summary

The following tables summarize the key quantitative data for **FNDR-20123**'s activity against P. falciparum and human cells.

Table 1: In Vitro Inhibitory Activity of FNDR-20123

Target	IC50 (nM)
Plasmodium HDAC	31
Human HDAC	3
P. falciparum Asexual Blood Stage	41-42
Male Gametocytes	190
Female Gametocytes	> 5000

Table 2: Human HDAC Isoform Selectivity of FNDR-20123

HDAC Isoform	IC50 (nM)
HDAC1	25
HDAC2	29
HDAC3	2
HDAC6	11
HDAC8	282

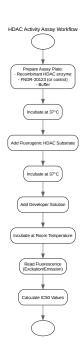
Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

HDAC Activity Screening

The inhibitory activity of **FNDR-20123** against P. falciparum and human HDACs was assessed using a fluorescent activity assay.





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Caption: Workflow for determining HDAC inhibitory activity using a fluorescent assay.



Protocol:

- Recombinant P. falciparum HDAC1 (PfHDAC1) or human HDAC isoforms were used.
- The enzyme was incubated with varying concentrations of FNDR-20123.
- A fluorogenic HDAC substrate was added to initiate the reaction.
- After incubation, a developer solution was added to stop the reaction and generate a fluorescent signal.
- Fluorescence was measured using a plate reader, and IC50 values were calculated from the dose-response curves.

P. falciparum Asexual Blood Stage Assay

The anti-malarial activity of **FNDR-20123** against the asexual blood stage of P. falciparum (3D7 strain) was determined to assess its potency in killing the parasite form responsible for clinical symptoms.

Protocol:

- P. falciparum 3D7 strain was cultured in human erythrocytes at a specific parasitemia and hematocrit.
- The parasite cultures were treated with serial dilutions of **FNDR-20123** for a defined period (e.g., 72 hours).
- Parasite growth inhibition was quantified using methods such as DNA content measurement with a fluorescent dye (e.g., DAPI) or by [3H]hypoxanthine incorporation.
- IC50 values were determined by fitting the data to a dose-response curve.

Gametocyte Functional Viability Assay

To evaluate the transmission-blocking potential of **FNDR-20123**, its activity against male and female gametocytes was assessed.



Protocol:

- P. falciparum gametocyte cultures were established and matured.
- Mature gametocytes were treated with various concentrations of FNDR-20123.
- For male gametocytes, the viability was assessed by measuring exflagellation (the emergence of male gametes).
- For female gametocytes, viability can be assessed through various markers or downstream assays.
- IC50 values were calculated based on the reduction in gametocyte viability.

In Vitro Killing Profile

The rate of parasite killing by **FNDR-20123** was compared to that of standard antimalarial drugs.

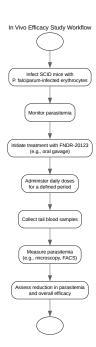
Protocol:

- Synchronized P. falciparum 3D7 parasites were treated with FNDR-20123 at a concentration corresponding to 10 times its IC50.
- Samples were taken at various time points (e.g., 24, 48, 72, 96, 120 hours).
- The drug was washed out, and the viability of the remaining parasites was quantified using a limiting dilution technique.
- The number of viable parasites over time was plotted to determine the killing rate.

In Vivo Efficacy in a Mouse Model

The therapeutic efficacy of **FNDR-20123** was evaluated in a humanized SCID mouse model infected with P. falciparum.





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Caption: Workflow for assessing the in vivo efficacy of FNDR-20123 in a mouse model.



Protocol:

- SCID mice engrafted with human erythrocytes were infected intravenously with P. falciparum.
- Once parasitemia was established, the mice were treated with FNDR-20123 via a specified route (e.g., oral, subcutaneous).
- Treatment was administered daily for a set number of days.
- Parasitemia was monitored regularly by analyzing tail blood smears.
- The reduction in parasitemia in the treated group was compared to a vehicle control group to determine efficacy.

Conclusion

FNDR-20123 is a promising antimalarial candidate that acts through the inhibition of Plasmodium falciparum histone deacetylases. Its potent activity against both asexual and sexual stages of the parasite, including multidrug-resistant strains, highlights its potential as a valuable tool in the fight against malaria. The detailed mechanistic understanding and established experimental protocols for **FNDR-20123** provide a solid foundation for its further development as a novel therapeutic agent. The pan-HDAC inhibitory nature of **FNDR-20123** warrants further investigation to optimize its selectivity and therapeutic window.

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